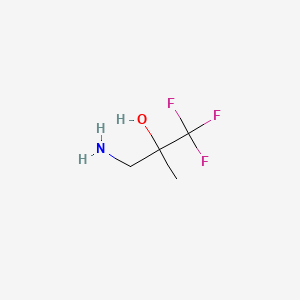

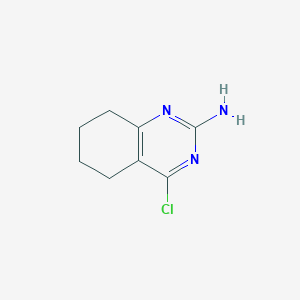

4-氯-5,6,7,8-四氢喹唑啉-2-胺

描述

Quinazoline derivatives are a significant class of compounds due to their presence in numerous natural products and their wide range of biological activities. The synthesis and functionalization of quinazoline derivatives have been a subject of extensive research, as evidenced by the studies on the synthesis of various substituted quinazolines, including those with chloro and amino groups .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available starting materials such as vanillin . For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination steps . The use of chloroacetic acid has been reported to facilitate the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot multi-component condensation process . Additionally, the use of indium chloride as a catalyst in water has been shown to efficiently synthesize various tetrahydroquinoline derivatives through a domino reaction .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. Substituents at various positions on the quinazoline ring can significantly influence the chemical properties and biological activity of these compounds. For example, the introduction of chloro and amino groups at specific positions on the quinazoline nucleus can lead to the formation of key intermediates for pharmaceuticals .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including selective amination , cyclization , and complexation with metal ions . The chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles has been studied, revealing that different conditions can lead to selective amination with either the cyclic secondary amino group or the primary amino group . The cyclization reactions can be catalyzed by palladium to produce tetrazolyl-substituted dihydroquinazoline derivatives with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the reactivity and stability of these compounds. The complexation behavior of quinazoline derivatives with metal ions has been evaluated, with certain ligands forming very stable complexes, which can be studied using UV-vis spectroscopy . The solubility, melting points, and other physical properties are determined by the specific structure and substituents present on the quinazoline core.

科学研究应用

凋亡诱导和抗癌特性

已经研究了4-氯-5,6,7,8-四氢喹唑啉-2-胺衍生物在诱导凋亡和作为抗癌药物方面的潜力。从4-氯-5,6,7,8-四氢喹唑啉-2-胺衍生的一种特定化合物,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,被确定为一种有效的凋亡诱导剂,具有有效的血脑屏障穿透性,在小鼠异种移植模型中显示出治疗乳腺癌和其他肿瘤的潜力(Sirisoma et al., 2009)。

抗肿瘤药物和抑制剂

4-氯-5,6,7,8-四氢喹唑啉-2-胺的衍生物已被设计并评估为二氢叶酸还原酶的非经典抑制剂,对某些病原体和肿瘤细胞显示出显著的效力和选择性。这些衍生物在培养中表现出对弓形虫细胞的异常抑制活性(Gangjee et al., 1995)。

合成和光谱研究

在合成化学中,使用一锅多组分反应合成了4-氯-5,6,7,8-四氢喹唑啉-2-胺化合物。这些方法允许在单个步骤中合成新的有机分子,比传统的多步反应更有效。合成的化合物已经使用各种光谱方法进行分析,并评估其抗菌活性(Tugcu & Turhan, 2018)。

氨基化反应中的化学选择性

已进行了有关4-氯喹唑啉与氨基吡唑的氨基化反应的化学选择性研究。这些研究为选择性氨基化过程提供了见解,这在各种制药化合物的合成中至关重要(Shen et al., 2010)。

抗微生物活性

已合成并测试了一些4-氯-5,6,7,8-四氢喹唑啉-2-胺的衍生物的抗微生物活性。通过元素和光谱分析实现了这些化合物的结构确认,为潜在抗微生物剂的开发提供了新的见解(Samel & Pai, 2011)。

属性

IUPAC Name |

4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLNLOHFQGIGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547286 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

CAS RN |

111896-77-6 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。